molecular formula C24H22N4O2 B15038511 N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038511
M. Wt: 398.5 g/mol
InChI Key: QCMRPWFKDOQGJR-PCLIKHOPSA-N
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Description

N'-[(E)-1-Naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-propoxyphenyl group at the pyrazole C3 position and a 1-naphthylmethylidene moiety attached via a hydrazone linkage. The compound’s propoxy chain and naphthyl group likely influence its lipophilicity and binding interactions compared to shorter-chain or less bulky analogs.

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O2/c1-2-14-30-20-12-10-18(11-13-20)22-15-23(27-26-22)24(29)28-25-16-19-8-5-7-17-6-3-4-9-21(17)19/h3-13,15-16H,2,14H2,1H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

QCMRPWFKDOQGJR-PCLIKHOPSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 1-naphthaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N’-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Challenges and Opportunities

  • Optimization Trade-offs : Longer alkoxy chains (e.g., propoxy) increase lipophilicity but may hinder solubility, necessitating formulation adjustments .
  • Selectivity: While SKi-178’s dimethylamino group enhances SK1 specificity (), the target compound’s naphthyl group could improve selectivity for cancer-related targets like topoisomerases .

Biological Activity

N'-[(E)-1-naphthylmethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.

  • Molecular Formula : C24_{24}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 1285541-36-7

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features, which allow it to interact with various biological targets. The compound has been studied for its potential in cancer therapy and as an antioxidant.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, Xia et al. reported that a related pyrazole compound displayed significant cell apoptosis and potent antitumor activity with an IC50_{50} of 49.85 μM against A549 lung cancer cells .

Table 1: Anticancer Activity of Related Pyrazole Compounds

CompoundCell LineIC50_{50} (μM)Mechanism
Pyrazole AA54949.85Induces apoptosis
Pyrazole BMCF73.79Inhibits proliferation
Pyrazole CNCI-H46042.30Induces apoptosis

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. In vitro studies showed that related compounds exhibited excellent radical scavenging activity in various assays such as DPPH and superoxide radical scavenging assays .

Table 2: Antioxidant Activity of Related Compounds

CompoundDPPH Scavenging (%)Superoxide Scavenging (%)
Compound 185%78%
Compound 290%82%
Compound 388%80%

Mechanistic Insights

Molecular docking studies suggest that the compound interacts effectively with targets involved in oxidative stress and inflammation pathways. The presence of hydroxyl and nitro groups enhances its reactivity towards free radicals, contributing to its antioxidant effects .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A study involving a similar pyrazole derivative demonstrated significant tumor reduction in preclinical models of breast cancer.
  • Case Study 2 : Another investigation focused on a pyrazole-based compound's ability to inhibit angiogenesis in tumor models, showcasing its potential as an anticancer agent.

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